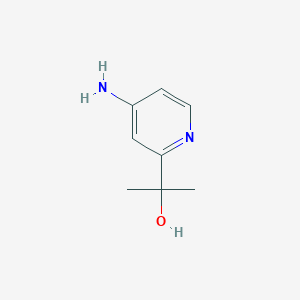

2-(4-Aminopyridin-2-yl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTAACVNVDTPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Aminopyridin 2 Yl Propan 2 Ol and Its Analogues

Introduction and Derivatization of the 4-Amino Substituent

The introduction of an amino group at the 4-position of the pyridine (B92270) ring is a key step in the synthesis of the target compound. ontosight.ai Direct amination of the pyridine ring is often difficult and requires harsh conditions. google.com

More practical methods typically involve the substitution of a leaving group at the 4-position. One common strategy is to start with a 4-halopyridine or a pyridine-N-oxide. Activation of the pyridine ring, either through quaternization or N-oxidation, facilitates nucleophilic substitution at the 4-position with an amine. google.com For example, 4-cyanopyridine (B195900) can be quaternized and subsequently reacted with ammonia (B1221849) to yield 4-aminopyridine (B3432731). google.com

Once installed, the 4-amino group can be derivatized to modify the properties of the molecule. For instance, the amino group can be acylated. A method using 4-iodobenzoyl chloride as a derivatization reagent has been developed to react with the amino group of 4-aminopyridine, which facilitates quantitative analysis via HPLC-ICP-MS. rsc.org This demonstrates the reactivity of the amino group towards derivatization. rsc.org In the context of thiamin (which contains a 4-aminopyrimidine (B60600) ring), studies have shown that the exocyclic amino group's rotation can be hindered at low pH, indicating its electronic interaction with the heterocyclic ring. acs.org

Formation and Chemical Modification of the Propan-2-ol Moiety

The final key structural feature of 2-(4-Aminopyridin-2-yl)propan-2-ol is the tertiary alcohol group at the 2-position of the pyridine ring. This moiety is typically introduced by reacting a carbonyl group at the 2-position with a suitable carbon nucleophile.

The logical precursor for this step is 2-acetyl-4-aminopyridine. The synthesis of the parent 2-acetylpyridine (B122185) can be achieved through several routes, including the acylation of 2-bromopyridine (B144113) via a Grignard reagent or the reaction of 2-cyanopyridine (B140075) with a methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) reagent. wikipedia.orggoogle.com

Methodologies for Tertiary Alcohol Synthesis

The conversion of the 2-acetyl group to the 2-propan-2-ol moiety is a classic example of tertiary alcohol synthesis. rutgers.edu The most common and effective method involves the use of organometallic reagents, particularly Grignard or organolithium reagents. rutgers.eduyoutube.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent onto the electrophilic carbonyl carbon of the ketone. leah4sci.com This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the negatively charged oxygen to yield the final tertiary alcohol. leah4sci.com For the synthesis of this compound from 2-acetyl-4-aminopyridine, the reagent of choice would be a methyl organometallic, such as methylmagnesium bromide or methyllithium.

The table below summarizes common methods for synthesizing tertiary alcohols from ketones and esters.

| Starting Material | Reagent(s) | Product | Notes |

| Ketone (R-CO-R') | 1. Grignard Reagent (R''MgX)2. Acid Workup (H₃O⁺) | Tertiary Alcohol (RR'R''C-OH) | A highly versatile and widely used method. rutgers.edu |

| Ketone (R-CO-R') | 1. Organolithium Reagent (R''Li)2. Acid Workup (H₃O⁺) | Tertiary Alcohol (RR'R''C-OH) | Similar to the Grignard reaction; organolithiums are generally more reactive. youtube.com |

| Ester (R-CO-OR') | 1. Grignard Reagent (2 equivalents of R''MgX)2. Acid Workup (H₃O⁺) | Tertiary Alcohol (RR''₂C-OH) | The first equivalent adds to form a ketone intermediate, which then reacts with the second equivalent. rutgers.edumasterorganicchemistry.com |

| Acid Chloride (R-CO-Cl) | 1. Grignard Reagent (2 equivalents of R''MgX)2. Acid Workup (H₃O⁺) | Tertiary Alcohol (RR''₂C-OH) | The reaction proceeds through a ketone intermediate, similar to the reaction with esters. rutgers.edu |

Stereochemical Considerations in Tertiary Alcohol Synthesis

The synthesis of tertiary alcohols such as this compound introduces a chiral center at the C2 position of the propan-2-ol group. The creation of this stereocenter presents a significant challenge in synthetic chemistry. acs.orgrsc.orgjiaolei.group When a prochiral ketone, for instance, a protected 2-acetyl-4-aminopyridine, is reacted with a methyl organometallic reagent (e.g., methyllithium or a Grignard reagent), the resulting product is a racemic mixture of the (R)- and (S)-enantiomers.

The primary difficulty in achieving enantioselectivity in the synthesis of tertiary alcohols lies in the steric hindrance around the carbonyl group. nih.gov This makes it challenging for chiral catalysts to effectively differentiate between the two faces of the ketone. While numerous catalysts are effective for the asymmetric addition of organometallics to aldehydes, their application to ketones is more complex and often results in lower enantiomeric excesses. acs.orgrsc.orgjiaolei.group

Key strategies to induce stereoselectivity include:

Chiral Auxiliaries: Incorporating a chiral auxiliary into the ketone or the organometallic reagent can direct the nucleophilic attack to one face of the carbonyl.

Chiral Catalysts: The use of chiral ligands with metal catalysts (e.g., copper, zinc) can create a chiral environment that favors the formation of one enantiomer. nih.gov

Enzymatic Reactions: Biocatalytic methods, such as using alcohol dehydrogenases, can offer high enantioselectivity for the reduction of ketones to secondary alcohols, though their application for the formation of tertiary alcohols via addition is less common. nih.gov

For the specific case of this compound, achieving high enantioselectivity would likely require a specialized chiral catalyst system designed to accommodate the pyridine substrate.

Application of Protecting Group Strategies in Synthetic Pathways

The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions involving the 4-amino group. The amino group is nucleophilic and can react with organometallic reagents or other electrophiles used in the synthetic sequence. organic-chemistry.orglibretexts.org Therefore, it must be temporarily masked.

A common strategy involves the acylation of the amino group to form a less nucleophilic amide or carbamate. libretexts.orgresearchgate.net The choice of protecting group is critical and must be stable to the reaction conditions for the tertiary alcohol formation and easily removable afterward without affecting the rest of the molecule. organic-chemistry.orgjocpr.com

Plausible Synthetic Route with Protecting Groups:

Protection: The starting material, 2-acetyl-4-aminopyridine, would first have its amino group protected. A common choice is the tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of organometallic addition but can be removed with acid.

Tertiary Alcohol Formation: The protected ketone is then reacted with an excess of a methyl organometallic reagent, such as methyllithium or methylmagnesium bromide. masterorganicchemistry.comresearchgate.net This addition to the carbonyl group forms the tertiary alcohol.

Deprotection: The final step is the removal of the protecting group to reveal the free amino group, yielding the target compound.

Table 1: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H2, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

This orthogonal protection strategy ensures that different functional groups can be selectively manipulated during the synthesis. researchgate.net

Development of Metal-Free Synthetic Protocols

While classical syntheses of pyridine-based tertiary alcohols often rely on organometallic reagents, there is a growing interest in developing metal-free synthetic methods. rsc.orgjiaolei.group These approaches are often seen as more sustainable and can avoid issues with metal contamination in the final products.

Metal-free strategies for the synthesis of functionalized pyridines typically involve building the pyridine ring from acyclic precursors or functionalizing the existing ring through novel activation methods. acs.orgnih.govrsc.org

Examples of Metal-Free Approaches to Pyridine Synthesis:

Cascade Reactions: Some methods utilize a cascade of reactions, such as a Pummerer-type rearrangement followed by an aza-Prins cyclization and aromatization, to construct highly functionalized pyridine rings from simple starting materials. acs.orgnih.gov

[4+2] Cyclizations: Ammonium (B1175870) iodide-triggered [4+2] cyclization of α,β-unsaturated ketoxime acetates with N-acetyl enamides provides a metal-free route to pyridines. rsc.org

Oxidative Cyclization: Aldehydes can react with ammonium acetate (B1210297) under air as a mild oxidant to form substituted pyridines through a process involving C-H bond functionalization and C-C/C-N bond formation. rsc.org

While these methods are powerful for creating the pyridine core, they are less direct for the synthesis of a specific analogue like this compound compared to the functionalization of a pre-existing pyridine ring.

Advanced Synthetic Transformations and Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for modifying complex molecules to fine-tune their properties. nih.govresearchgate.netchemrxiv.org For a molecule like this compound, LSF could be envisioned to introduce or alter substituents on the pyridine ring after the core structure has been assembled.

C-H functionalization has emerged as a key tool for LSF, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. nih.govresearchgate.net The pyridine ring presents a unique challenge due to the electronic nature of the heterocycle, which typically directs functionalization to the C2, C4, or C6 positions. researchgate.net

Key LSF Strategies for Pyridines:

Directed C-H Functionalization: A directing group, which can be the amino group itself or another substituent, can be used to guide a metal catalyst to a specific C-H bond. For instance, a 2-aminopyridine (B139424) can direct functionalization to the C3 position. nih.gov

Remote Functionalization: Significant progress has been made in the functionalization of distal positions (C3 and C4) of the pyridine ring, which are traditionally less reactive. nih.govnih.gov This can be achieved through specialized catalyst systems or by temporary dearomatization strategies. nih.gov

Electrochemical and Multicomponent Reactions: Electrochemical methods and multicomponent reactions have been developed for the site-selective and sustainable decoration of scaffolds like the 4-amino-2-pyridone, a related chemotype. nih.gov

These advanced methods offer the potential to create a diverse library of analogues from a common intermediate, which is highly valuable for structure-activity relationship studies in drug discovery.

Advanced Spectroscopic and Crystallographic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR are the foundational techniques for the structural analysis of 2-(4-Aminopyridin-2-yl)propan-2-ol. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling constants in ¹H NMR reveal the connectivity between neighboring protons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the amino group, the hydroxyl proton, and the methyl protons. The pyridine ring protons will appear in the aromatic region, and their splitting patterns will be dictated by their coupling with adjacent protons. The two methyl groups of the propan-2-ol moiety are chemically equivalent and are therefore expected to produce a single, sharp signal. The amino and hydroxyl protons may appear as broad singlets due to chemical exchange.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region characteristic of aromatic systems. The quaternary carbon of the propan-2-ol group attached to the hydroxyl group will also have a characteristic chemical shift, as will the equivalent methyl carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.5 - 6.7 | Doublet | ~2.0 |

| H-5 | 6.8 - 7.0 | Doublet of doublets | ~5.0, ~2.0 |

| H-6 | 8.0 - 8.2 | Doublet | ~5.0 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| -OH | 4.0 - 5.0 | Broad Singlet | - |

| -CH₃ | 1.4 - 1.6 | Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 150 - 155 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| C(CH₃)₂OH | 70 - 75 |

| -CH₃ | 25 - 30 |

Heteronuclear NMR Applications (e.g., ¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the nitrogen atoms in a molecule. For this compound, two distinct ¹⁵N signals are expected: one for the pyridine ring nitrogen and another for the amino group nitrogen. The chemical shifts of these nitrogens are sensitive to hybridization, substitution, and solvent effects, offering valuable insights into the electronic structure of the molecule. For instance, the pyridine nitrogen's chemical shift can indicate the degree of its involvement in hydrogen bonding or protonation. Studies on aminopyridines have shown that the nitrogen chemical shifts can be correlated with the electronic properties of the substituents on the ring researchgate.net.

Advanced NMR Techniques for Conformational and Configurational Studies

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning all proton and carbon signals and in elucidating the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connection between the propan-2-ol substituent and the pyridine ring, as well as for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY can be used to study the preferred conformation of the propan-2-ol side chain relative to the pyridine ring.

These advanced techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure and conformation of this compound in solution ipb.ptrsc.org.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present.

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is expected around 1600 cm⁻¹.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond will be found in the 1150-1250 cm⁻¹ range.

Analysis of the FT-IR spectrum allows for the rapid confirmation of the presence of the key functional groups in the molecule.

Interactive Data Table: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| Amino (-NH₂) | Bending (Scissoring) | 1590 - 1650 |

| C-O (tertiary alcohol) | Stretching | 1150 - 1250 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the pyridine ring, which often give strong and sharp signals. The C-C skeletal vibrations of the propan-2-ol moiety would also be readily observable. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule cdnsciencepub.comcdnsciencepub.com.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic TransitionsUltraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption.

For this compound, the key chromophore is the 4-aminopyridine (B3432731) ring system. This aromatic system contains π electrons and non-bonding (n) electrons on the nitrogen atoms. Consequently, one would expect to observe two primary types of electronic transitions:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are typically high in energy and result in strong absorption bands, often in the shorter wavelength UV region (around 200-300 nm).

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the amino group or the pyridine ring nitrogen) to a π* antibonding orbital. These transitions are generally lower in energy, occur at longer wavelengths, and have a significantly lower intensity compared to π → π* transitions.

The solvent environment can influence the position of these absorption bands. A detailed UV-Vis analysis would provide valuable data on the compound's electronic structure. However, no experimental UV-Vis absorption spectra for this compound have been reported in the literature.

High-Resolution Mass Spectrometry (HR-MS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass.

For the compound this compound, with the molecular formula C₈H₁₂N₂O, the theoretical monoisotopic mass can be calculated with high precision. An experimental HR-MS analysis would aim to measure this mass, typically on the protonated molecule [M+H]⁺. A match between the measured exact mass and the calculated mass (within a few parts per million, ppm) would unequivocally confirm the elemental composition of the compound, providing strong evidence for its identity.

While predicted mass data exists in databases, published experimental HR-MS data that would serve to verify the elemental composition of this compound is currently unavailable.

| Parameter | Theoretical Value for C₈H₁₂N₂O | Status |

| Monoisotopic Mass | 152.09496 Da | Calculated |

| [M+H]⁺ m/z | 153.10224 Da | Calculated |

| Experimental HR-MS Data | Not Available | No published data |

X-ray Diffraction Methodologies for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction for Atomic Coordinates and BondingSingle-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the overall molecular conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding.

For this compound, an SC-XRD analysis would reveal:

The exact geometry of the aminopyridine ring.

The conformation of the propan-2-ol substituent relative to the ring.

Crucial details about intermolecular hydrogen bonds involving the amino group (-NH₂), the hydroxyl group (-OH), and the pyridine nitrogen, which dictate the supramolecular structure.

A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity AssessmentPowder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. PXRD is instrumental in identifying the crystalline form of a compound, assessing its phase purity, and detecting the presence of different polymorphs (different crystal structures of the same compound).

While a PXRD pattern is essential for routine characterization and quality control of a solid sample of this compound, no such experimental data has been published.

Thermal Analysis Techniques in Structural Characterization (e.g., Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine key thermal events such as melting point, glass transitions, and phase changes, providing information on the material's thermal stability and purity. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition profiles. A TGA curve for this compound would show the temperature at which it begins to decompose and the mass loss associated with this process.

No experimental DSC or TGA data for this compound is available in the scientific literature, precluding a discussion of its specific melting behavior and thermal decomposition profile.

Theoretical and Computational Investigations of 2 4 Aminopyridin 2 Yl Propan 2 Ol

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the electronic structure and properties of molecules. scirp.orgresearchgate.net By employing appropriate functionals and basis sets, we can predict the behavior of 2-(4-Aminopyridin-2-yl)propan-2-ol with a reasonable degree of accuracy.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the minimum energy conformation by considering the rotational freedom around the single bonds, particularly the C-C bond connecting the propan-2-ol group to the pyridine (B92270) ring and the C-O bond of the alcohol.

The geometry of the pyridine ring itself is expected to be largely planar, though minor deviations can occur due to substituent effects. The amino group at the 4-position and the propan-2-ol group at the 2-position will influence the electronic distribution and geometry of the ring. Conformational analysis would likely reveal several low-energy conformers, with the most stable one determined by a balance of steric hindrance between the substituents and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring or the amino group. DFT calculations are crucial for accurately determining these subtle energetic differences. rsc.orgarxiv.org

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT) (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)

| Parameter | Predicted Value |

|---|---|

| C-N (pyridine ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å |

| C-NH2 | ~1.38 Å |

| C-C (ring to propanol) | ~1.52 Å |

| C-O (propanol) | ~1.43 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aminopyridine ring, specifically with significant contributions from the nitrogen atom of the amino group and the π-system of the pyridine ring. This indicates that the molecule would act as an electron donor in chemical reactions. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, particularly on the carbon atoms adjacent to the nitrogen atom, making these sites susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (DFT Calculation) (Note: These are hypothetical values based on trends for similar molecules.)

| Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -5.8 | π-orbital on aminopyridine ring |

| LUMO | -1.2 | π*-orbital on pyridine ring |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.eduwisc.edu It allows for the investigation of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgrsc.org

In this compound, a significant ICT is expected from the lone pair of the amino group nitrogen to the π* orbitals of the pyridine ring. This delocalization of electron density contributes to the stability of the molecule and influences its chemical and physical properties. NBO analysis can quantify the energy of these donor-acceptor interactions, providing a measure of the extent of charge transfer. nih.gov The interaction between the lone pairs of the hydroxyl oxygen and the pyridine ring nitrogen with adjacent antibonding orbitals would also be revealed.

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions for this compound (Note: These are hypothetical examples of interactions and their stabilization energies.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π* (Pyridine ring) | ~20-30 |

| LP(2) N (pyridine) | σ* (adjacent C-C bonds) | ~2-5 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.netrsc.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, as well as on the amino group. nih.gov These are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups, as well as the regions around the pyridine ring carbons, would exhibit a positive potential, making them susceptible to interactions with nucleophiles.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.orgacs.orgstenutz.eu By comparing the calculated shifts with experimental data (if available), the structure of the molecule can be confirmed. The chemical shifts for the protons and carbons in this compound would be influenced by the electron-donating amino group and the electronegative nitrogen and oxygen atoms.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated using DFT. tsijournals.comresearchgate.netcore.ac.uk This allows for the assignment of the various vibrational modes of the molecule, such as the N-H stretching of the amino group, the O-H stretching of the alcohol, and the characteristic ring vibrations of the pyridine moiety. rsc.org

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical frequency ranges based on typical values.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH2) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Hydroxyl (-OH) | Stretch | 3200 - 3600 (broad) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Analysis of Non-Covalent Interactions and Intermolecular Forces

In the solid state, the properties of a molecular crystal are governed by non-covalent interactions. acs.orgnih.gov For this compound, several types of intermolecular forces are expected to play a crucial role in its crystal packing.

The most significant of these would be hydrogen bonding. The amino group and the hydroxyl group can both act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. This could lead to the formation of extensive hydrogen-bonded networks, such as dimers, chains, or more complex three-dimensional structures. acs.org

Computational Reaction Mechanism Studies and Transition State Analysis

Computational reaction mechanism studies for a molecule like this compound would theoretically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. These studies are crucial for identifying the most likely reaction pathways, the structures of intermediates, and the transition states that connect them.

For the 4-aminopyridine (B3432731) moiety, theoretical studies on related aminopyridine derivatives have explored their reactivity. researchgate.netrsc.orgsciencepublishinggroup.com The amino group (-NH2) is a strong activating group, donating electron density to the pyridine ring through resonance. lumenlearning.comlibretexts.org This increased nucleophilicity makes the ring more susceptible to electrophilic attack. Computational models can predict the preferred sites of reaction. For 4-aminopyridine, electrophilic substitution would be directed to the positions ortho and para to the amino group. However, the pyridine nitrogen acts as a strong electron-withdrawing group via induction, deactivating the positions ortho and para to it. lumenlearning.comlibretexts.org DFT calculations can resolve these competing effects to predict the most favorable reaction site.

A key aspect of these studies is the analysis of transition states. By locating the transition state structure for a proposed reaction step, chemists can calculate the activation energy, which is a primary determinant of the reaction rate. For instance, in a hypothetical N-alkylation of the pyridine nitrogen, computational methods would model the approach of an electrophile, the stretching of bonds, and the charge distribution in the transition state.

Table 1: Theoretical Reactivity of this compound

| Functional Group | Predicted Reactivity | Theoretical Rationale |

| Pyridine Nitrogen | Nucleophilic addition, Protonation | The lone pair of electrons on the nitrogen atom makes it a prime site for reaction with electrophiles and acids. |

| Amino Group | Electrophilic substitution on the ring | The -NH2 group is a strong electron-donating group, activating the pyridine ring for electrophilic attack. |

| Propan-2-ol Group | Potential for oxidation or dehydration | The tertiary alcohol can be targeted by oxidizing agents or undergo acid-catalyzed dehydration. |

Solvent Effects in Theoretical Calculations

The solvent in which a reaction is carried out can have a profound impact on its mechanism and kinetics. Theoretical calculations can account for these solvent effects using various models, which are broadly categorized as implicit or explicit. youtube.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. youtube.comjlu.edu.cnmdpi.com This approach is computationally efficient and can effectively model the electrostatic interactions between the solute and the solvent. For a polar molecule like this compound, moving from a non-polar to a polar solvent would be predicted to stabilize charged intermediates and transition states, potentially lowering activation energies and accelerating the reaction. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the computational model. youtube.com This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. jlu.edu.cn The amino and hydroxyl groups of this compound, as well as the pyridine nitrogen, are all capable of forming hydrogen bonds. An explicit solvent model could, for example, elucidate the specific hydrogen-bonding network with water molecules and its effect on the molecule's conformation and reactivity. jlu.edu.cn

Table 2: Predicted Influence of Solvent Polarity on a Hypothetical Reaction of this compound

| Solvent Property | Predicted Effect on Reaction Rate (for a reaction with a polar transition state) | Theoretical Justification |

| Increasing Polarity | Increase | Stabilization of the polar transition state relative to the less polar reactants. |

| Protic vs. Aprotic | Dependent on specific interactions | Protic solvents can form hydrogen bonds, which may stabilize or destabilize reactants and transition states differently than aprotic solvents of similar polarity. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanical calculations are excellent for studying reaction mechanisms, they are often too computationally expensive for exploring the full range of a molecule's motions over time. This is where Molecular Dynamics (MD) simulations become invaluable. youtube.comnih.gov MD simulations use classical mechanics to simulate the movement of atoms in a molecule over time, providing insights into its conformational landscape and interactions with its environment. youtube.com

For this compound, an MD simulation could reveal the preferred rotational conformations around the C-C bond connecting the propan-2-ol group to the pyridine ring. This is important as the spatial orientation of the bulky propan-2-ol group could influence the accessibility of the adjacent pyridine nitrogen to reagents.

Furthermore, MD simulations are particularly powerful for studying how a molecule interacts with a larger system, such as a biological macromolecule or a solvent environment. nih.govyoutube.com By placing the molecule in a simulated box of water, for instance, one could observe the dynamics of hydrogen bond formation and breaking, providing a more detailed picture than static quantum mechanical calculations. jlu.edu.cn The insights from MD can be used to understand how the molecule is solvated and how its conformation adapts to its surroundings.

Reactivity and Reaction Pathways of 2 4 Aminopyridin 2 Yl Propan 2 Ol

Functional Group Transformations and Derivatization Reactions of the Alcohol and Amine Moieties

The presence of both a primary amine and a tertiary alcohol allows for a wide range of selective functional group transformations. The relative reactivity of these groups often depends on the specific reagents and reaction conditions employed. The amine group, being a potent nucleophile, can readily undergo reactions such as acylation, alkylation, and sulfonylation. The tertiary alcohol can be subject to O-alkylation, esterification, or dehydration, although these reactions can be sterically hindered.

Chemoselectivity is a key consideration in the derivatization of this molecule. For instance, acylation with an acyl halide under basic conditions would likely favor N-acylation at the more nucleophilic amino group over O-acylation of the sterically hindered tertiary alcohol.

Table 1: Potential Derivatization Reactions of Alcohol and Amine Moieties

| Functional Group | Reaction Type | Reagent Example | Potential Product |

|---|---|---|---|

| Amine (-NH₂) | Acylation | Acetyl Chloride | N-(2-(2-hydroxypropan-2-yl)pyridin-4-yl)acetamide |

| Alkylation | Methyl Iodide | N,N-dimethyl-2-(2-hydroxypropan-2-yl)pyridin-4-amine | |

| Sulfonylation | Tosyl Chloride | N-(2-(2-hydroxypropan-2-yl)pyridin-4-yl)-4-methylbenzenesulfonamide | |

| Alcohol (-OH) | O-Alkylation | Sodium Hydride, Methyl Iodide | 2-(4-amino-2-methoxypyridin-2-yl)propan-2-ol |

| Esterification | Acetic Anhydride, Pyridine (B92270) | (2-(4-aminopyridin-2-yl)propan-2-yl) acetate (B1210297) |

Reactivity of the Pyridine Ring System to Electrophilic and Nucleophilic Reagents

The pyridine ring's reactivity is fundamentally shaped by the nitrogen heteroatom, which makes the ring electron-deficient compared to benzene (B151609) and generally resistant to electrophilic aromatic substitution. uoanbar.edu.iq However, the powerful electron-donating amino group at the C4-position counteracts this effect, activating the ring for electrophilic attack. This activation is directed primarily to the positions ortho and para to the amino group (C3, C5).

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions. quora.comyoutube.com In 2-(4-aminopyridin-2-yl)propan-2-ol, the C2 position is substituted, but the presence of a leaving group at this position would facilitate nucleophilic attack. quimicaorganica.org The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative ring nitrogen, is the driving force for this reaction. quora.comyoutube.com The Chichibabin reaction is a classic example of nucleophilic substitution on pyridine. quora.com

Table 2: Predicted Reactivity of the Pyridine Ring

| Reaction Type | Reagent Type | Predicted Reactivity | Preferred Position(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Moderate (activated by -NH₂, deactivated by ring N) | C3, C5 |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g.,⁻NH₂,⁻OR) | High | C2, C6 (if a leaving group is present) |

Intermolecular Reaction Dynamics and Selectivity Studies

The molecule's bifunctional nature, possessing both a hydrogen-bond donor (amine and alcohol) and acceptor (pyridine nitrogen), allows it to participate in complex intermolecular interactions. In multicomponent reactions, selectivity is paramount. For example, in a reaction involving an aldehyde and a β-ketoester, the amino group of this compound could act as the initial nucleophile. nih.gov The regioselectivity of such reactions can often be controlled by the choice of catalyst and solvent. scirp.org For instance, the reaction of anilines with propylene (B89431) carbonate over a Na-Y zeolite catalyst shows high regioselectivity for the formation of one isomer due to the shape-selective nature of the zeolite framework. scirp.org The specific product formed in intermolecular reactions can be influenced by whether electron-donating or electron-withdrawing groups are present on the reacting partners. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The spatial arrangement of the functional groups in this compound allows for potential intramolecular cyclization reactions. Under acidic conditions, dehydration of the tertiary alcohol could form an isopropenyl group. While this is an intermolecular reaction, subsequent intramolecular attack by the C4-amino group onto a suitably activated C2-substituent could lead to fused heterocyclic systems. More direct cyclizations are also conceivable. For example, treatment of related N-Cbz-protected diazoketones with a Brønsted acid catalyst can promote intramolecular cyclization to form oxazinanones. researchgate.net Similarly, base-assisted intramolecular cyclization of aminophenyl butanenitriles is a known pathway to form indolinones. nih.gov The cyclization of β-enamino ketone amides in basic media can also lead to the formation of pyridin-2(1H)-ones. researchgate.net These examples suggest that with appropriate modification of the functional groups, this compound could serve as a precursor for novel fused pyridine ring systems.

Catalyst-Dependent versus Metal-Free Reaction Conditions in Transformations

Modern synthetic chemistry often focuses on comparing metal-catalyzed reactions with more environmentally benign metal-free alternatives.

Metal-Catalyzed Reactions: Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, would typically require a transition metal catalyst (e.g., Palladium, Copper) to functionalize the pyridine ring, assuming a halo-substituted precursor was used in its synthesis.

Metal-Free Reactions: There is a growing body of work on metal-free transformations of pyridines and other heterocycles.

Nucleophilic Substitution: The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through the nucleophilic substitution of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride under catalyst-free conditions. rsc.orgdntb.gov.ua

Iodine-Catalyzed Reactions: Molecular iodine can act as a mild Lewis acid catalyst for various transformations. It has been used to catalyze the synthesis of tetrazolopyrimidine derivatives and 2-aminobenzothiazoles under metal-free conditions. nih.govorganic-chemistry.org

Acid/Base Catalysis: Simple Brønsted or Lewis acids can catalyze reactions like the synthesis of thiazolopyrimidines or the intramolecular cyclization of diazoketones. nih.govresearchgate.net Similarly, bases like NaOH can be crucial for promoting certain multicomponent reactions where other catalysts fail. nih.gov Metal-free reactions of imines with arylacetylenes have also been reported using hexafluoro-2-propanol as a non-coordinating, acidic solvent. researchgate.net

Table 3: Comparison of Catalytic vs. Metal-Free Approaches for Pyridine Derivatization

| Transformation | Catalyst System | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| C-N Coupling | Palladium(0) complexes | Anhydrous solvent, inert atmosphere | High efficiency, broad scope / Metal contamination, cost |

| Amination | Metal-Free (e.g., from 2-F-Pyridine) | Heat, base | Low cost, no metal waste / Limited to specific substrates |

| Cyclization | Iodine (I₂) | Heat, oxidant (O₂) | Inexpensive, environmentally friendly / May require higher temperatures |

| Multicomponent Reaction | Sulfamic Acid | Reflux in Ethanol | Mild acid catalyst, easy handling / Moderate yields |

Investigation of Reaction Kinetics and Thermodynamics

Kinetics: The rate of functional group transformations would be influenced by standard factors. For amine acylation, the reaction is typically second-order. For SNAr reactions on the pyridine ring, the rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex. The presence of the electron-donating amino group at C4 would likely decrease the rate of nucleophilic attack compared to an unsubstituted pyridine, as it increases electron density on the ring.

Thermodynamics: Most derivatization reactions, such as acylation of the amine or esterification of the alcohol, are thermodynamically favorable, often driven by the formation of a stable amide or ester bond and a small molecule byproduct like HCl or water. The thermodynamics of electrophilic substitution are influenced by the stability of the resulting product, where aromaticity is retained. For nucleophilic substitutions, the reaction is driven by the displacement of a good leaving group by a strong nucleophile. youtube.com The relative basicity of the incoming nucleophile and the leaving group plays a crucial role in determining the position of the equilibrium. youtube.com

Coordination Chemistry and Ligand Behavior of 2 4 Aminopyridin 2 Yl Propan 2 Ol

Ligand Design Principles for Aminopyridine Scaffolds in Coordination Chemistry

Aminopyridine scaffolds are a versatile class of ligands in coordination chemistry due to the presence of multiple donor atoms, primarily the pyridine (B92270) ring nitrogen and the exocyclic amino group. The design of these ligands is guided by several key principles that influence their coordination behavior and the properties of the resulting metal complexes.

The basicity of the donor atoms is a crucial factor. The pyridine nitrogen is generally a good σ-donor, while the amino group's basicity can be tuned by substituents on the pyridine ring or the amino nitrogen itself. This allows for the modulation of the metal-ligand bond strength. The steric hindrance around the donor sites also plays a significant role. Bulky substituents can influence the coordination geometry and the number of ligands that can coordinate to a metal center. researchgate.net

The position of the amino group on the pyridine ring (ortho, meta, or para) dictates the potential for chelation. 2-aminopyridine (B139424) and its derivatives, like 2-(4-Aminopyridin-2-yl)propan-2-ol, can act as bidentate ligands, forming stable five-membered chelate rings with metal ions. This chelate effect enhances the stability of the resulting complexes compared to those formed with monodentate ligands. Furthermore, the introduction of additional functional groups, such as the hydroxyl group in this compound, can introduce further coordination modes or participate in hydrogen bonding, influencing the supramolecular structure.

The electronic properties of the aminopyridine ligand can be systematically modified. Electron-donating or electron-withdrawing substituents on the pyridine ring can alter the electron density at the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. This, in turn, influences the electronic and photophysical properties of the metal complexes. mdpi.com

Complexation with Transition Metal Ions

This compound and related aminopyridine ligands form complexes with a wide array of transition metal ions. The nature of the metal ion, its oxidation state, and the reaction conditions all influence the stoichiometry and structure of the resulting complexes.

Ruthenium(II): Ruthenium(II) complexes with aminopyridine ligands have been investigated for their catalytic and photoactive properties. google.comgoogle.comacs.org These complexes can adopt various geometries, and the electronic properties of the aminopyridine ligand can be tuned to modulate the photophysical characteristics of the ruthenium center. acs.org For instance, ruthenium(II) arene complexes with pyridine-based ligands have shown potential as antiproliferative agents. rsc.org

Zinc(II): Zinc(II) readily forms complexes with aminopyridine ligands. nih.govresearchgate.netrsc.orgzenodo.org These complexes often exhibit tetrahedral or octahedral geometries. zenodo.orgmdpi.com The coordination can occur through the pyridine nitrogen and the amino group, leading to the formation of chelate rings. rsc.org Studies on zinc(II) iminopyridine complexes have demonstrated their potential as antibacterial agents. nih.govmdpi.com

Cadmium(II): Cadmium(II), a d¹⁰ ion, forms a variety of coordination compounds with aminopyridine ligands. ias.ac.inresearchgate.netmdpi.comnih.gov The coordination environment around the cadmium(II) ion can be distorted square-pyramidal or octahedral. ias.ac.inmdpi.com The resulting complexes can exhibit interesting photoluminescent properties. researchgate.net

Copper(II): Copper(II) complexes with aminopyridine ligands have been extensively studied due to their interesting magnetic and structural properties. clarku.eduresearchgate.netmdpi.comresearchgate.netnih.gov These complexes can be monomeric or polymeric, with the aminopyridine ligand acting as a monodentate or bridging ligand. The coordination geometry around the copper(II) ion is often distorted octahedral or square pyramidal. mdpi.com

Platinum(II): Platinum(II) complexes containing aminopyridine ligands have been explored for their potential as anticancer agents. researchgate.netqub.ac.ukrsc.orgmdpi.commdpi.com The aminopyridine ligand can coordinate to the platinum(II) center through the pyridine nitrogen, and the presence of the amino group can influence the biological activity and molecular recognition properties of the complex. qub.ac.ukrsc.org

Manganese(II): Manganese(II) forms complexes with aminopyridine-derived ligands, often exhibiting distorted octahedral geometries. mdpi.comosti.govresearchgate.net These complexes have been investigated for their catalytic activity in oxidation reactions, such as the epoxidation of alkenes. mdpi.comosti.gov

Iron(III) and Iron(II): Iron complexes with aminopyridine and iminopyridine-based ligands have been studied for their potential as cytotoxic agents and catalysts. mdpi.comtandfonline.comnih.govnsf.govnih.gov Dinuclear iron(II) compounds with iminopyridine-based ligands have shown selective cytotoxic activity against cancer cell lines. mdpi.comnih.gov Iron(III) complexes have also been characterized and their DNA-binding properties investigated. tandfonline.com

Chromium(III): Chromium(III) forms stable octahedral complexes with aminopyridine ligands. nih.govtandfonline.comchemmethod.comchemmethod.comnih.gov These complexes are often kinetically inert and have been characterized using various spectroscopic techniques. tandfonline.comnih.gov

Chelation Modes and Coordination Geometries in Metal Complexes

The compound this compound, as a derivative of 2-aminopyridine, primarily exhibits a bidentate chelation mode, coordinating to metal ions through the pyridine nitrogen and the nitrogen of the amino group. This N,N-chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of 2-substituted pyridine ligands.

The coordination geometry of the resulting metal complexes is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the ligand, and the nature of other co-ligands present in the coordination sphere.

Common coordination geometries observed for transition metal complexes with aminopyridine ligands include:

Octahedral: This is a very common geometry, particularly for metal ions like Cr(III), Fe(III), Mn(II), and some Zn(II) and Cd(II) complexes. mdpi.comnih.govresearchgate.nettandfonline.comtandfonline.com In these cases, the metal center is coordinated to six donor atoms. For a complex with this compound, this could involve two or three bidentate ligands, or a combination of the bidentate ligand and other monodentate or polydentate ligands.

Tetrahedral: This geometry is often observed for d¹⁰ metal ions like Zn(II). zenodo.org

Square Planar: This geometry is characteristic of Pt(II) complexes. researchgate.net

Square Pyramidal and Trigonal Bipyramidal: These five-coordinate geometries are often seen in Cu(II) complexes and can also be adopted by other metal ions depending on the ligand environment. mdpi.commdpi.com

Influence of Ligand Structure on Metal-Ligand Bond Characteristics and Electronic Properties

The specific structure of this compound significantly influences the characteristics of the metal-ligand bonds and the electronic properties of the resulting coordination compounds. The presence of the propan-2-ol group at the 2-position of the pyridine ring introduces steric bulk, which can affect the coordination geometry and the stability of the complex.

The amino group at the 4-position is a key feature. Its electron-donating nature increases the electron density on the pyridine ring, which can strengthen the σ-donor character of the pyridine nitrogen. This, in turn, affects the strength of the metal-pyridine bond. The electronic properties of the ligand directly impact the ligand field splitting energy (Δ) in the metal complex, which determines the electronic absorption spectra and magnetic properties of the complex.

The interplay between the electronic effects of the amino group and the steric influence of the propan-2-ol substituent allows for fine-tuning of the metal-ligand interaction. This can be exploited to design complexes with specific electronic properties, for example, to modulate the redox potential of the metal center or to influence the luminescence of the complex.

Spectroscopic Characterization of Metal Complexes

The formation and structure of metal complexes of this compound and related aminopyridine ligands are routinely characterized by a suite of spectroscopic techniques.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes. In the UV region, bands corresponding to π→π* transitions of the aromatic pyridine ring and n→π* transitions of the amino and pyridine nitrogen lone pairs are observed. nih.govnih.gov Upon coordination to a metal ion, these bands may shift, providing evidence of complex formation. tandfonline.comnih.gov In the visible region, d-d transitions within the metal d-orbitals can be observed for transition metal complexes, providing information about the coordination geometry and the ligand field strength. nih.gov Metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can also appear, which are often intense and provide insight into the electronic communication between the metal and the ligand. nih.govnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons of the ligand will change compared to the free ligand. These changes provide information about the binding sites and the structure of the complex in solution. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret, but can still provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. The vibrational frequencies of the C=N and C=C bonds in the pyridine ring, as well as the N-H stretching and bending vibrations of the amino group, are sensitive to coordination. zenodo.orgtandfonline.com A shift in these vibrational bands upon complexation confirms the involvement of these groups in bonding to the metal ion. zenodo.orgtandfonline.com The appearance of new bands in the far-IR region can be attributed to the metal-nitrogen stretching vibrations, providing direct evidence of the metal-ligand bond. tandfonline.comekb.eg

Electrochemical Properties of Coordination Compounds

Cyclic voltammetry is a key technique used to investigate the electrochemical properties of coordination compounds, including those formed with this compound. This technique provides information about the redox behavior of the metal center and the ligand.

By applying a potential that is varied linearly with time, the oxidation and reduction processes of the complex can be observed as peaks in the resulting voltammogram. The peak potentials provide information about the ease of oxidation or reduction of the metal ion in the complex. The separation between the anodic and cathodic peak potentials can indicate the reversibility of the redox process.

The electronic nature of the aminopyridine ligand has a significant impact on the redox potentials of the metal complexes. Electron-donating groups on the ligand, such as the amino group in this compound, tend to increase the electron density at the metal center, making it easier to oxidize (shifting the oxidation potential to less positive values) and harder to reduce. Conversely, electron-withdrawing groups would have the opposite effect.

The coordination geometry and the nature of other co-ligands also play a crucial role in determining the electrochemical behavior of the complex. These studies are important for applications where the redox properties of the complex are critical, such as in catalysis and the development of molecular electronic devices. For instance, the electrochemical properties of copper(II) complexes with pyridine-containing ligands have been studied to understand their redox behavior. mdpi.com

Supramolecular Assembly and Hydrogen Bonding Networks in Metal-Ligand Systems

The presence of both a hydrogen bond donor (the amino group) and potential hydrogen bond acceptors (the pyridine nitrogen and the hydroxyl oxygen) in this compound makes it an excellent candidate for forming intricate supramolecular assemblies through hydrogen bonding. rsc.orgnih.govrsc.orgexlibrisgroup.com

In the solid state, metal complexes of this ligand can self-assemble into higher-order structures, such as chains, sheets, or three-dimensional networks, stabilized by intermolecular hydrogen bonds. rsc.org The N-H of the amino group can form hydrogen bonds with the pyridine nitrogen of an adjacent complex, or with counter-ions or solvent molecules present in the crystal lattice. The hydroxyl group can also act as both a hydrogen bond donor and acceptor, further contributing to the stability and complexity of the supramolecular architecture.

These hydrogen bonding networks can significantly influence the physical properties of the material, such as its solubility, thermal stability, and crystal packing. For example, in some copper(II) halide complexes of aminopyrimidines, N-H···X and N-H···N hydrogen bonding, along with π-π stacking interactions, are common structural features that lead to the formation of layered structures. researchgate.net Similarly, dinuclear iron(II) complexes with iminopyridine-based ligands can form complex structures influenced by non-covalent interactions. mdpi.comnih.gov The ability to control the supramolecular assembly through rational ligand design is a key area of research in crystal engineering and materials science.

Advanced Academic Applications and Future Research Directions

Role in Catalysis and Organocatalysis

The presence of a pyridine (B92270) nitrogen, an amino group, and a hydroxyl group in a fixed orientation makes 2-(4-aminopyridin-2-yl)propan-2-ol a highly promising candidate for catalytic applications. These groups offer multiple coordination sites for metals and can also participate in metal-free organocatalytic transformations.

The 2-(pyridin-2-yl)propan-2-ol (B184015) (pyalkH) framework is a classic N,O-chelate ligand known to form stable complexes with a variety of transition metals, including ruthenium, iridium, manganese, and copper. nih.govrsc.orgacs.org The deprotonated alkoxide is a strong σ- and π-donor that stabilizes high oxidation states, a property crucial for many catalytic cycles. acs.org The pyridine nitrogen provides a strong binding site, and together they form a robust five-membered chelate ring.

By analogy, this compound could serve as a potent bidentate N,O-ligand in numerous metal-catalyzed reactions.

Transfer Hydrogenation: Ruthenium complexes bearing amino alcohol ligands are highly effective for the asymmetric transfer hydrogenation of ketones to chiral alcohols. core.ac.ukrsc.orgnih.gov The ligand's N-H or O-H moiety can participate in the catalytic cycle, often forming a six-membered pericyclic transition state to facilitate hydrogen transfer from a donor like 2-propanol. The 4-amino group on the pyridine ring of the title compound could further modulate the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity compared to simple pyalkH ligands. A proposed catalytic application is shown in the table below.

C-H Functionalization: Palladium-catalyzed C-H functionalization is a powerful tool for molecular synthesis, and the design of ligands is critical for its success. nih.govscripps.eduyoutube.com Pyridine-based directing groups are common, and ligands that can accelerate the C-H activation step are highly sought after. scripps.edu A complex of this compound with palladium could potentially direct the functionalization of C-H bonds, with the ligand's electronic and steric profile influencing the reaction's efficiency and regioselectivity.

| Potential Catalytic Application | Metal Center | Proposed Role of this compound | Key Analogous System |

| Transfer Hydrogenation of Ketones | Ruthenium (Ru) | Bidentate N,O-ligand; amino group modulates electronics | Ru(II)-amino alcohol complexes core.ac.ukrsc.org |

| C-H Arylation | Palladium (Pd) | Directing group and ligand; potential for ligand acceleration | Pyridine-based ligands in Pd-catalysis nih.govscripps.edu |

| Water Oxidation | Manganese (Mn) | Formation of polynuclear alkoxo-bridged clusters | pyalkH-based Mn clusters rsc.org |

The 4-aminopyridine (B3432731) unit is a well-known nucleophilic catalyst, most famously represented by 4-(Dimethylamino)pyridine (DMAP). These catalysts are effective in a wide range of reactions, including acylations and phosphorylations. researchgate.net Recent research has focused on tuning the structure of 4-aminopyridine catalysts to improve activity and selectivity. researchgate.net The 2-(propan-2-ol) substituent on this compound could influence the steric environment around the pyridine nitrogen, potentially leading to unique selectivity in organocatalytic reactions compared to simpler 4-aminopyridines. Furthermore, the hydroxyl group could engage in hydrogen bonding with substrates, providing a secondary interaction to orient the reactants and influence stereoselectivity.

The compound this compound is prochiral. The creation of chiral derivatives for use in asymmetric catalysis is a significant area of future research. nih.gov Research by Soai and others has demonstrated that chiral pyridyl alkanols can act as highly efficient asymmetric autocatalysts, where the chiral product of a reaction serves as the catalyst for its own formation. nih.govmdpi.com This process can lead to remarkable amplification of enantiomeric excess (ee) from very low initial values.

A chiral version of this compound, obtained either through resolution or asymmetric synthesis, could be explored in similar enantioselective additions of organozinc reagents to aldehydes. The combination of the pyridine ring, the chiral alcohol center, and the 4-amino group provides a unique structural and electronic environment that could lead to novel reactivity and high levels of asymmetric induction.

Molecular Building Blocks for Complex Chemical Architectures

Beyond catalysis, the defined geometry and multiple functional handles of this compound make it an excellent scaffold for constructing more complex molecular and supramolecular systems.

The synthesis of 1,2,4,5-tetrazines, which are valuable in bioorthogonal chemistry, often starts from nitrile precursors. rsc.org Specifically, pyridyl-substituted tetrazines have been synthesized from 2-cyanopyridine (B140075). nih.gov While this compound does not possess a nitrile group, a plausible synthetic route could involve the conversion of its core structure to a suitable precursor.

A hypothetical, multi-step synthesis could be envisioned:

Oxidation: The tertiary alcohol could be oxidatively cleaved, or the parent pyridine ring could be modified to install a functional group that can be converted to a nitrile. A more direct, albeit challenging, approach would be the conversion of the 2-methyl groups (from a precursor like 2-acetyl-4-aminopyridine) to a nitrile.

Nitrile Formation: Conversion of a suitable functional group (e.g., an aldehyde or carboxylic acid derived from the propanol (B110389) side chain) into a nitrile (e.g., via dehydration of an oxime).

Tetrazine Synthesis: The resulting 2-cyanopyridine derivative could then undergo a Pinner-type reaction with hydrazine (B178648) and a suitable orthoester or amidine, followed by oxidation, to form the desired fused tetrazine ring system. nih.govyoutube.com

This approach would yield a complex tetrazine bearing the 4-aminopyridin-2-yl scaffold, potentially imbuing the final molecule with unique solubility, fluorescence, or coordination properties.

Crystal engineering relies on the predictable self-assembly of molecules through non-covalent interactions to form ordered solid-state structures. worktribe.comacs.org The functional groups on this compound are ideally suited for directing supramolecular assembly through hydrogen bonding.

The molecule possesses multiple hydrogen bond donors and acceptors, which can lead to the formation of robust and predictable patterns.

| Functional Group | Potential Hydrogen Bonding Role |

| Pyridine Nitrogen | Acceptor |

| Amino (-NH₂) Group | Donor |

| Hydroxyl (-OH) Group | Donor and Acceptor |

These interactions can be used to construct a variety of supramolecular architectures:

1D Chains: Head-to-tail hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen of another.

2D Sheets: Cross-linking of 1D chains through the amino groups.

Coordination Polymers: The pyridine nitrogen and hydroxyl oxygen can coordinate to metal ions, acting as a chelating ligand to form discrete complexes or extended coordination networks with potentially interesting magnetic or porous properties. nih.govworktribe.com The amino group could either remain free to hydrogen-bond within the network or, in some cases, also coordinate to a metal center. The study of analogous pyridine-dicarboxamide ligands has shown their ability to form diverse coordination polymers, highlighting the potential of such pyridine-based scaffolds. worktribe.com

The interplay between hydrogen bonding and metal coordination offers a rich landscape for creating novel materials with tailored structures and functions based on the this compound scaffold.

Theoretical Exploration of Novel Reactivity and Ligand Performance for Computational Design

The unique arrangement of a Lewis basic amino group, a pyridine ring capable of π-stacking and hydrogen bonding, and a sterically demanding tertiary alcohol group in this compound suggests a rich field for theoretical and computational exploration. The interplay of these functionalities could give rise to novel reactivity and sophisticated performance as a ligand in coordination chemistry.

Computational studies, likely employing Density Functional Theory (DFT), could elucidate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential. scirp.orgekb.eg Such analyses would be foundational in predicting its reactivity and its potential as a ligand for various metal centers. scirp.orgekb.egnih.gov The presence of both a pyridine nitrogen and an amino group offers multiple potential coordination sites, making it an interesting candidate for the design of mono- or bidentate ligands. Theoretical calculations could predict the preferred coordination modes and the stability of the resulting metal complexes. nih.gov

Furthermore, the tertiary alcohol group introduces significant steric bulk near one of the potential coordination sites (the pyridine nitrogen), which could be exploited in catalyst design to create specific selectivities (regio- or enantioselectivity) in metal-catalyzed reactions. Computational modeling could simulate the transition states of hypothetical catalytic cycles involving this ligand, providing insights into its potential efficacy and guiding future experimental work. The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, often found in enzyme inhibitors. nih.govnih.govrsc.org Molecular docking studies could theoretically explore the binding of this compound to the active sites of various enzymes, assessing its potential as a lead compound for drug discovery. nih.gov

Hypothetical Computational Study Parameters for this compound:

| Parameter | Theoretical Method | Basis Set | Properties to be Investigated |

| Molecular Geometry | DFT (B3LYP) | 6-311++G(d,p) | Optimized bond lengths and angles |

| Electronic Properties | TD-DFT | 6-311++G(d,p) | HOMO-LUMO energies, Mulliken charges, electrostatic potential |

| Ligand-Metal Binding | DFT (various functionals) | LANL2DZ for metal, 6-311++G(d,p) for ligand | Coordination energies, preferred binding modes, stability constants |

| Catalytic Performance | QM/MM | - | Transition state energies, reaction pathways for hypothetical reactions |

Development of Sustainable and Green Chemistry Approaches in Synthetic Routes

While specific synthetic routes for this compound are not widely published, the principles of green chemistry can be applied to its hypothetical synthesis. Traditional methods for preparing functionalized pyridines and tertiary alcohols often involve harsh reagents, multi-step procedures, and significant waste generation. google.com Modern synthetic chemistry, however, is increasingly focused on developing more sustainable alternatives. nih.govresearchgate.netacs.orgrsc.orgrsc.orgresearchgate.netcicenergigune.comscilit.comresearchgate.netbohrium.com

For the aminopyridine core, green synthetic approaches could include multicomponent reactions (MCRs), which offer high atom economy and reduce the number of synthetic steps. nih.govresearchgate.netacs.orgresearchgate.net For instance, a one-pot reaction involving a suitable precursor to the pyridine ring, an ammonia (B1221849) source, and a fragment to introduce the tertiary alcohol could be envisioned. Catalytic methods, particularly those using earth-abundant and non-toxic metals, are also a cornerstone of green chemistry. rsc.orgrsc.orgresearchgate.netbohrium.com

The synthesis of the tertiary alcohol moiety could be achieved through the addition of a Grignard or organolithium reagent to a ketone precursor. Green chemistry principles would favor the use of safer solvents, such as bio-derived ethers or ionic liquids, and energy-efficient reaction conditions, potentially utilizing microwave irradiation to reduce reaction times. nih.govacs.orgresearchgate.net

Potential Green Synthetic Strategies for this compound:

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Aminopyridine Synthesis | Multi-step synthesis with protecting groups and harsh reagents. google.com | One-pot multicomponent reaction. nih.govresearchgate.netacs.orgresearchgate.net | Atom Economy, Step Reduction |

| Tertiary Alcohol Formation | Grignard reaction in anhydrous volatile organic solvents (e.g., THF, diethyl ether). | Reaction in a greener solvent (e.g., 2-MeTHF, ionic liquid) under optimized conditions. researchgate.net | Safer Solvents, Energy Efficiency |

| Overall Process | Linear synthesis with purification at each step. | Convergent synthesis, potentially with catalytic steps. | Waste Reduction, Catalysis |

Emerging Research Areas for Aminopyridine Tertiary Alcohols in Advanced Chemical Systems

The unique combination of functional groups in aminopyridine tertiary alcohols, such as this compound, positions them as interesting building blocks for a variety of advanced chemical systems. While specific research on this compound is lacking, we can extrapolate potential emerging applications based on the known utility of its constituent parts.

One promising area is the development of "smart" materials. The aminopyridine moiety can act as a pH-responsive unit and a hydrogen bond donor/acceptor, while the tertiary alcohol can also participate in hydrogen bonding networks. This could allow for the design of polymers or supramolecular assemblies that change their properties (e.g., solubility, conformation) in response to environmental stimuli.

In medicinal chemistry, the tertiary alcohol group is often considered a metabolically stable isostere for more readily oxidized primary and secondary alcohols. nih.gov This metabolic stability, combined with the proven biological activity of the aminopyridine scaffold, makes compounds like this compound intriguing, albeit unexplored, candidates for drug discovery programs. nih.govnih.govrsc.org They could serve as scaffolds for the development of new kinase inhibitors, ion channel modulators, or other therapeutic agents. nih.gov

Furthermore, the potential of aminopyridine tertiary alcohols as ligands for catalysis remains a largely untapped field. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the pyridine ring or the alcohol, leading to the development of new catalysts for a range of organic transformations. The exploration of their coordination chemistry with various transition metals could unveil novel catalytic activities.

Q & A

Q. Basic

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays to quantify affinity for GPCRs or nuclear receptors .

Advanced

For discrepancies between in vitro potency and in vivo efficacy:

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that modulate bioavailability .

- Pharmacokinetic Modeling : Integrate ADME data (e.g., plasma protein binding, hepatic clearance) to refine dosing regimens .